molecular formula C19H18N2O3 B2869087 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide CAS No. 952969-13-0

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2869087
CAS No.: 952969-13-0
M. Wt: 322.364
InChI Key: FFWUOQSJYZNZHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin”, was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, are as follows: It has an empirical formula of C11H12N2O2 and a molecular weight of 204.23 . It is a solid substance . Its SMILES string is COC1=CC=C (C2=CC (CN)=NO2)C=C1 and its InChI is 1S/C11H12N2O2/c1-14-10-4-2-8 (3-5-10)11-6-9 (7-12)13-15-11/h2-6H,7,12H2,1H3 .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. This study highlights the potential therapeutic applications against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Soil Metabolism and Environmental Impact

  • Herbicide Isoxaben in Winter Wheat Crops : The soil metabolism of the herbicide isoxaben was studied in winter wheat fields. The main soil metabolite identified was demethoxyisoxaben, which is a monodemethoxylation product of isoxaben, indicating that isoxaben was metabolized into non-toxic products during the wheat crops (Rouchaud, Gustin, Callens, Vanhimme, & Bulcke, 1993).

Pharmaceutical Research

  • Alzheimer's Disease Treatment : A study developed a series of 5-aroylindolyl-substituted hydroxamic acids with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated neuroprotective activity and potential as a treatment for Alzheimer's disease, suggesting significant pharmaceutical applications (Lee et al., 2018).

Herbicide Development

  • Potential Herbicides : The development of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines as a new class of potential herbicides was studied. The compounds showed a strong phytotoxic effect on both shoot and root systems of Arabidopsis thaliana, indicating their potential as effective synthetic herbicides (Araniti et al., 2014).

Enzyme Activity Modulation

  • Effects on Transferase Enzymes : A bis-1,3,4-oxadiazole containing glycine moiety was synthesized and its effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT in sera were studied. This compound demonstrated activation on GOT and GPT activities and inhibitory effects on the γ-GT activity, indicating its potential influence on enzymatic processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)19(22)20-12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUOQSJYZNZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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